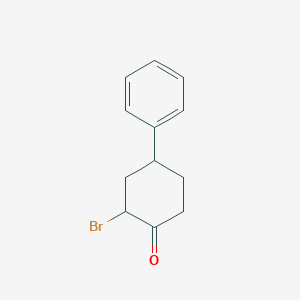
2-Bromo-4-phenylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-4-phenylcyclohexan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C12H13BrO and its molecular weight is 253.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Organic Synthesis
2-Bromo-4-phenylcyclohexan-1-one serves as an important intermediate in organic synthesis , particularly in the production of pharmaceuticals and agrochemicals. Its unique structure allows for various synthetic transformations, making it a valuable building block in the development of complex molecules.
Key Applications:
-
Pharmaceutical Synthesis :
- Used as a precursor for synthesizing various bioactive compounds .
- Potential applications include the development of analgesics, sedatives, and anticonvulsants due to its structural similarities with known pharmacological agents.
- Building Block for Isochromenes :
- Bromination Reactions :
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
-
Direct Bromination :
- Bromination of 4-phenylcyclohexanone using brominating agents (e.g., N-bromosuccinimide) under controlled conditions.
- One-Pot Reactions :
Research into the biological activity of this compound is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their effects on biological systems, including enzyme inhibition and modulation of neurotransmitter receptors. The presence of the bromine atom may enhance lipophilicity, potentially affecting bioavailability and interaction with biological targets.
Case Studies
While specific studies on this compound are scarce, related compounds have demonstrated significant biological activity:
- Isochromene Derivatives :
-
Pharmacological Investigations :
- Studies on structurally similar brominated compounds show enhanced binding affinities due to halogen bonding interactions, indicating potential for further investigation into the pharmacological profiles of this compound.
Properties
CAS No. |
1079-68-1 |
|---|---|
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
2-bromo-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
ZBWHAEPVTLBSAG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)Br |
Canonical SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)Br |
Synonyms |
Cyclohexanone, 2-broMo-4-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















